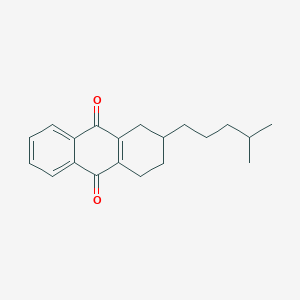
2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their wide range of applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tetrahydroanthracene core substituted with a 4-methylpentyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene and 4-methylpentyl bromide.
Alkylation: The anthracene is subjected to alkylation using 4-methylpentyl bromide in the presence of a strong base like potassium tert-butoxide. This reaction introduces the 4-methylpentyl group to the anthracene core.
Hydrogenation: The alkylated anthracene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to form the tetrahydroanthracene derivative.
Oxidation: Finally, the tetrahydroanthracene derivative is oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced on the anthracene core.
Common Reagents and Conditions
- Oxidation
Properties
CAS No. |
52651-50-0 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(4-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C20H24O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,8-9,13-14H,5-7,10-12H2,1-2H3 |
InChI Key |
BMKLLNJUULWIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


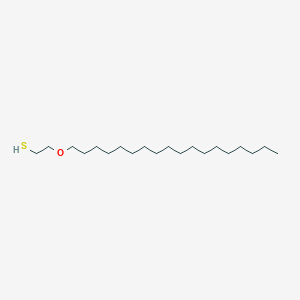
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

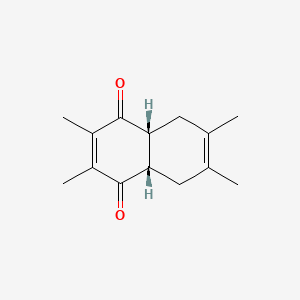
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)
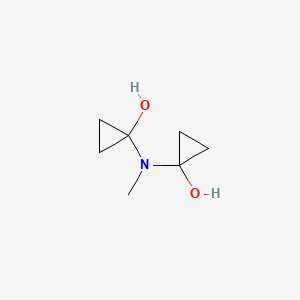
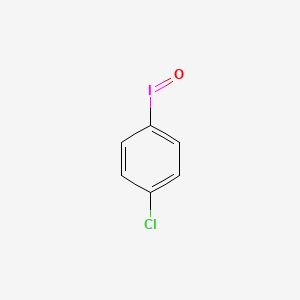
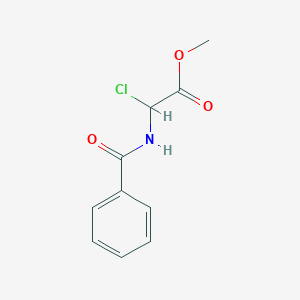
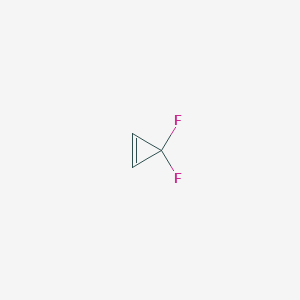
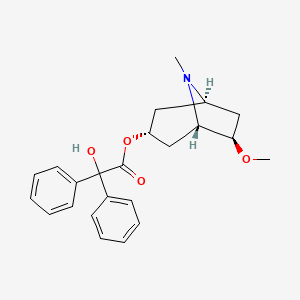
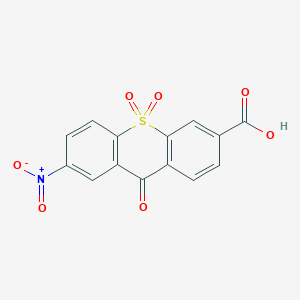
![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
